![molecular formula C27H25ClN2O3S B2956669 Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215561-18-4](/img/structure/B2956669.png)

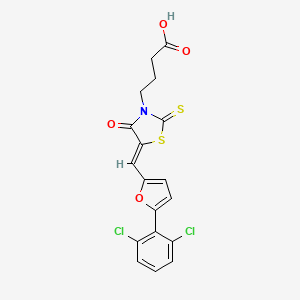

Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

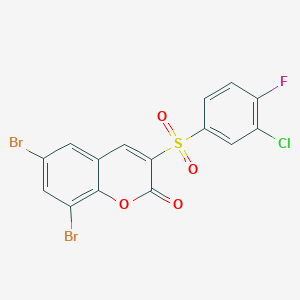

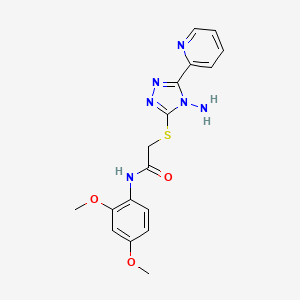

Thieno[2,3-c]pyridine derivatives are known to be used as ATP-mimetic kinase inhibitors . They are bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs . The use of the thieno[2,3-c]pyridine scaffold has been limited due to the availability of synthetic building blocks .

Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic building blocks . For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involved the use of methyl 2-chloro nicotinoate and methyl thioglycolate, which were dissolved in anhydrous DMF . Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by a bicyclic core. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic attack by various molecules . For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy were used to analyze methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate .科学的研究の応用

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) on Schiff bases related to the query compound explores intramolecular hydrogen bonding and tautomerism. Such studies are crucial for understanding the chemical properties and reactivity of heterocyclic compounds, which can impact their application in pharmaceuticals and materials science. The specific compound studied shows a tautomeric equilibrium influenced by solvent polarity, indicating potential for selective reactivity in synthesis and drug design (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Microwave-assisted Synthesis

Lukyanov et al. (2006) discuss the microwave-assisted synthesis of sterically hindered pyridines, demonstrating a novel approach to efficiently generating complex heterocyclic systems. This technique may be applicable for synthesizing compounds like the one , offering advantages in terms of reaction speed and product yield (Lukyanov, Bliznets, Shorshnev, Aleksandrov, Stepanov, & Vasil’ev, 2006).

Novel Synthesis Methods

Osyanin et al. (2014) developed a novel method for synthesizing chromeno[2,3-d]pyrimidine-diones, a compound class that shares the fused heterocyclic framework characteristic of the query compound. Such research highlights innovative routes for constructing complex molecules that could be used in developing new therapeutic agents (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Phosphine-catalyzed Annulation

Zhu et al. (2003) describe a phosphine-catalyzed annulation method to synthesize tetrahydropyridines, illustrating a catalytic strategy that could potentially be adapted for synthesizing the query compound. Such catalytic methods are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research by Al-Salahi et al. (2010) on chiral macrocyclic or linear pyridine carboxamides derived from pyridine-dicarbonyl dichloride explores antimicrobial applications. Such studies suggest potential biomedical applications for structurally similar compounds, including the one of interest, particularly in the development of new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-12,15H,13-14,16-17H2,1H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYSUGGQHAISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)

![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2956599.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)